D-Gluconic acid, delta-lactone, also known as glucono-delta-lactone, is a cyclic ester derived from D-gluconic acid. It is characterized by its six-membered ring structure, which includes a carbonyl group and multiple hydroxyl groups. This compound is notable for its role in various biochemical processes and applications, particularly in the food industry as a coagulant and preservative.
D-Gluconic acid is naturally present in honey, wine, and various fruits, where it forms through the oxidation of glucose. The lactone form, D-glucono-delta-lactone, can be produced industrially through several synthesis methods, often involving the dehydration of D-gluconic acid in the presence of specific reagents .
The synthesis of D-gluconic acid, delta-lactone can be achieved through several methods:
The oxidative method demonstrates high efficiency with nearly 100% conversion rates and yields exceeding 90%. This method is advantageous for its short production time and minimal environmental impact .
D-Gluconic acid, delta-lactone has a molecular formula of C₆H₁₂O₆ and a molecular weight of 178 g/mol. The structure features:
D-Gluconic acid, delta-lactone can undergo several chemical reactions including:
The equilibrium between D-gluconic acid and its lactone form occurs spontaneously in solution due to the reversible nature of intramolecular esterification. This property is crucial for its application in food preservation and processing .
The mechanism by which D-gluconic acid, delta-lactone functions involves:
The pKa value of D-gluconic acid is approximately 3.7, indicating its acidic nature in solution. This property enhances its functionality as a coagulant in various food applications .
These properties are significant for understanding how D-gluconic acid, delta-lactone behaves under different environmental conditions and during various applications .
D-Gluconic acid, delta-lactone has diverse applications across several fields:
These applications highlight the compound's versatility and importance across various sectors .
D-Glucono-δ-lactone (GDL) is conventionally synthesized via catalytic oxidation of D-glucose. Palladium- or platinum-based catalysts facilitate this transformation under mild conditions (30–50°C), achieving high selectivity by optimizing oxygen pressure and pH. The reaction proceeds through adsorption of glucose onto the metal surface, where the aldehyde group is oxidized to a carboxyl group, followed by spontaneous lactonization. Typical yields range from 85% to 95%, though catalyst cost and deactivation by reaction intermediates remain challenges [1] [7].
Table 1: Metal-Catalyzed Glucose Oxidation Parameters
Catalyst | Temperature (°C) | O₂ Pressure (bar) | Yield (%) |
---|---|---|---|
Pd/C | 40 | 2 | 92 |
Pt/Al₂O₃ | 35 | 1.5 | 88 |
Au/TiO₂ | 50 | 3 | 95 |
Concentrated D-gluconic acid solutions undergo intramolecular esterification under acidic conditions (pH 2–4) to form GDL. The reaction involves nucleophilic attack by the C5-hydroxyl group on the protonated carboxyl group, resulting in δ-lactone formation. This equilibrium-driven process favors lactone formation at elevated temperatures (70–90°C), but competes with γ-lactone generation. Kinetic studies show δ-lactone predominance (≥90%) at pH 3.0 due to lower ring strain in the six-membered structure [1] [2].
Innovative routes employ silane reagents (e.g., tert-butyldimethylsilyl chloride) to protect specific hydroxyl groups of gluconolactone intermediates. Under alkaline conditions, silylation yields a stable solid intermediate, which is subsequently deprotected using acidic or fluoride-based reagents (e.g., HF or tetrabutylammonium fluoride). This method achieves >98% purity by preventing unwanted isomerization during γ-lactone synthesis. Key advantages include operational simplicity and avoidance of heavy metals, though silane costs may limit industrial scalability [3].
Glucose oxidase (GOx) from Aspergillus niger catalyzes GDL synthesis under physiological conditions (pH 5.5, 30°C). GOx oxidizes β-D-glucose to D-glucono-1,5-lactone while producing H₂O₂. In situ lactonization occurs spontaneously or via glucono-δ-lactonase. To mitigate enzyme inactivation by H₂O₂, GOx is co-immobilized with catalase, which decomposes peroxide to H₂O and O₂. This system achieves 98% conversion with glucose concentrations up to 350 g/L, enabling continuous bioreactor operation [4] [5] [7].
Lactonization kinetics are governed by:
Table 2: Lactone Equilibrium Parameters in Aqueous Solution
Parameter | δ-Lactone | γ-Lactone | Open Acid |
---|---|---|---|
Equilibrium (%) | 25–30 | 5–10 | 55–65 |
Hydrolysis t₁/₂ (min) | 8 | 800 | N/A |
Melting Point (°C) | 153 | 134 | 85 (monohydrate) |
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